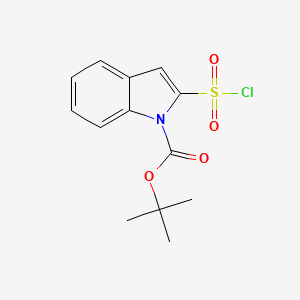

Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-chlorosulfonylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)20(14,17)18/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXOBRJVBAHYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80701785 | |

| Record name | tert-Butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872983-77-2 | |

| Record name | tert-Butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a chlorosulfonyl group, which enhances its reactivity compared to other indole derivatives. The presence of this group allows for interactions with nucleophilic sites on proteins and enzymes, potentially altering their functions.

The biological activity of this compound is primarily attributed to its electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of protein functions. Such interactions may result in various biological effects, including:

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in metabolic pathways.

- Receptor Modulation : It may act as a ligand for specific receptors, influencing signaling pathways.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Limited studies have shown that this compound possesses weak antimicrobial properties, indicating potential as an antibacterial and antifungal agent.

- Anti-inflammatory Effects : Preliminary investigations suggest that it may have anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Anticancer Potential : The compound is being explored for its anticancer activities. Its ability to inhibit specific enzymes involved in cancer progression makes it a valuable candidate for further research.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at concentrations above 50 µM, suggesting a concentration-dependent inhibition mechanism .

Antimicrobial Evaluation

Another study evaluated the antimicrobial activity of the compound against various bacterial strains. While the overall effectiveness was moderate, specific formulations showed enhanced activity when combined with other antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Active Group | Biological Activity | Notes |

|---|---|---|---|

| Tert-butyl indoline-1-carboxylate | None | Limited | Lacks chlorosulfonyl group; less reactive |

| Tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate | Chlorosulfonyl | Moderate | Similar reactivity; potential for drug development |

| Tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxylate | Chlorosulfonyl | Weak antimicrobial | Focused on synthesis applications |

Future Directions and Research Implications

The current state of research suggests that this compound has significant potential in drug development and materials science. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with biological targets.

- Formulation Development : Investigating combinations with other therapeutic agents to enhance efficacy.

- Toxicity Assessments : Comprehensive toxicity studies are necessary to evaluate safety profiles before clinical applications.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have explored its role as an inhibitor of specific protein-protein interactions involved in cancer progression, particularly in leukemia .

- Anti-inflammatory Properties : The compound is being researched for its ability to modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Indole Derivatives : It can be utilized to synthesize various indole derivatives that exhibit biological activity. For instance, it has been used to create complex molecules through electrophilic substitution reactions .

- Reagent for Functionalization : The chlorosulfonyl group allows for functionalization of nucleophiles, facilitating the formation of new chemical bonds in organic synthesis .

Materials Science

In materials science, this compound is being explored for:

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Dendritic Structures : Research is ongoing into using this compound as a precursor for dendritic polymers that have applications in drug delivery systems and nanotechnology.

Table 1: Summary of Applications

Case Study 1: Anticancer Activity

A study focused on the interaction between menin and Mixed Lineage Leukemia (MLL) proteins revealed that this compound could inhibit this interaction, leading to reduced proliferation of leukemia cells. The compound's mechanism involved altering the binding affinity of menin to MLL, suggesting its potential as a therapeutic agent against acute leukemia .

Case Study 2: Organic Synthesis

In a recent experiment, this compound was used to synthesize a series of chlorinated indoles through electrophilic substitution. The yields were optimized by varying reaction conditions such as temperature and solvent choice, demonstrating the compound's utility as a reagent for synthesizing biologically active indoles .

Comparison with Similar Compounds

Tert-butyl 2-(bromoethynyl)-1H-indole-1-carboxylate (1n)

- Structure : Bromoethynyl substituent at C2.

- Reactivity: The bromoethynyl group facilitates cross-coupling reactions (e.g., Sonogashira coupling) for constructing π-conjugated systems. Used in the synthesis of complex indole derivatives like compound 3ne via nickel-catalyzed reactions .

- Applications : Building block for bioactive molecules and materials science.

Tert-butyl 3-chloro-1H-indole-1-carboxylate (III-95)

- Structure : Chlorine substituent at C3.

- Reactivity : Chlorine at C3 enables palladium-catalyzed cross-couplings (e.g., Heck reaction) to introduce alkenyl or aryl groups. Demonstrated in the synthesis of III-96, a precursor for alkaloid synthesis .

- Applications : Intermediate in natural product synthesis.

Tert-butyl 6-(3-((methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (15)

Tert-butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate (5b)

- Structure : Propenyl substituent at C3.

- Reactivity : The alkenyl group participates in cycloaddition or hydrogenation reactions. Synthesized using Nysted reagent and TiCl₄ .

- Applications : Building block for heterocyclic expansion.

Reactivity and Stability

- Chlorosulfonyl Group vs. Bromoethynyl/Mesyloxy : The chlorosulfonyl group (-SO₂Cl) exhibits higher electrophilicity compared to bromoethynyl or mesyloxy groups, making it more reactive toward nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. However, it is also moisture-sensitive, requiring anhydrous handling .

- Boc Protection : All derivatives share the Boc group, which enhances solubility in organic solvents and prevents N-H reactivity during multi-step syntheses.

Data Table: Comparative Analysis of Tert-butyl Indole-1-carboxylate Derivatives

Preparation Methods

Starting Materials

- Tert-butyl 1H-indole-1-carboxylate : The indole nucleus protected at the nitrogen with a tert-butyl carbamate group.

- Chlorosulfonic acid (ClSO3H) or chlorosulfonyl chloride (ClSO2Cl) : Sulfonylating agents used to introduce the chlorosulfonyl group.

Reaction Conditions

- Solvent : Dry dichloromethane (DCM) or other inert, polar organic solvents.

- Temperature : The reaction is typically performed under reflux or controlled temperature (e.g., 0 to 40 °C) to avoid decomposition.

- Reaction time : Several hours (commonly 3-6 hours) to ensure complete sulfonylation.

- Atmosphere : Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation.

Procedure

- Dissolution : Dissolve tert-butyl 1H-indole-1-carboxylate in dry dichloromethane under inert atmosphere.

- Addition of Sulfonylating Agent : Slowly add chlorosulfonic acid or chlorosulfonyl chloride dropwise to the stirred solution to control exotherm.

- Stirring : Maintain the reaction mixture at reflux or a controlled temperature for several hours.

- Quenching : After completion, quench the reaction by careful addition of ice-cold water or aqueous base to neutralize excess chlorosulfonic acid.

- Extraction : Separate the organic layer and wash with water, brine, and dry over anhydrous magnesium sulfate.

- Purification : Purify the crude product by column chromatography using appropriate eluents (e.g., ethyl acetate/hexane mixtures) or recrystallization to obtain pure tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate.

Analytical Characterization

- NMR Spectroscopy : Proton and carbon NMR confirm the substitution pattern and integrity of the tert-butyl protecting group.

- FT-IR Spectroscopy : Characteristic sulfonyl chloride absorption bands (~1350 and 1180 cm⁻¹) confirm chlorosulfonyl group presence.

- Mass Spectrometry : Molecular ion peak consistent with molecular formula C13H14ClNO4S (Molecular weight ~315.77 g/mol).

- Melting Point : Typically reported between 76-78 °C for related compounds, confirming purity.

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C13H14ClNO4S |

| Molecular Weight | 315.77 g/mol |

| Starting Material | Tert-butyl 1H-indole-1-carboxylate |

| Sulfonylating Agent | Chlorosulfonic acid or chlorosulfonyl chloride |

| Solvent | Dry dichloromethane |

| Temperature | 0 to reflux (~40 °C) |

| Reaction Time | 3 to 6 hours |

| Purification | Column chromatography or recrystallization |

| Characterization Techniques | NMR, FT-IR, MS, Melting Point |

| Safety Considerations | Handle with gloves and eye protection; corrosive and irritant |

Research Findings and Notes

- The tert-butyl protecting group is stable under the sulfonylation conditions, preventing unwanted side reactions at the indole nitrogen.

- Reaction temperature control is critical to avoid decomposition or over-sulfonation.

- The chlorosulfonyl group introduced is reactive and can be further transformed into sulfonamides or sulfonate esters, making this intermediate valuable in medicinal chemistry and organic synthesis.

- Purity above 95% is typically achievable with optimized reaction and purification protocols.

- Handling requires caution due to the corrosive and irritant nature of chlorosulfonyl reagents and the product itself.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, and how do reaction parameters influence yield?

- Methodology : The synthesis typically involves sequential functionalization of the indole scaffold. For example, tert-butyl protection of the indole nitrogen is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) . Subsequent chlorosulfonation at the 2-position requires careful control of sulfonating agents (e.g., ClSO₃H) and reaction temperature (0–5°C) to avoid over-sulfonation or decomposition .

- Data Optimization : Yields are highly dependent on stoichiometry (e.g., 1.2 equivalents of ClSO₃H) and solvent choice (e.g., dichloromethane for solubility). Purity can be improved via column chromatography (n-pentane:EtOAc gradients) .

Q. Which spectroscopic techniques are most reliable for characterizing This compound?

- NMR Analysis : ¹H NMR confirms Boc-group integrity (singlet at δ 1.6–1.7 ppm for tert-butyl) and indole proton environments (aromatic signals at δ 7.2–8.1 ppm). ¹³C NMR identifies the carbonyl (δ ~150 ppm) and sulfonyl (δ ~110 ppm) groups .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX programs ) resolves bond angles and confirms regioselectivity of sulfonation .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonation of indole derivatives be addressed?

- Mechanistic Insight : The 2-position’s reactivity is influenced by electronic effects (indole’s π-electron density) and steric hindrance from the Boc group. Computational studies (DFT) predict favorable transition states for 2-sulfonation over 3- or 5-positions .

- Experimental Validation : Use directing groups (e.g., methyl at 3-position) to block competing sites, as seen in tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate synthesis . Monitor reaction progress via LC-MS to detect intermediates .

Q. What strategies resolve contradictions in reported biological activity data for indole-sulfonyl derivatives?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., HIV reverse transcriptase ) may arise from impurities or stereochemical variations. Reproduce results using ultra-pure samples (>98% by HPLC) and enantioselective synthesis .

- Data Harmonization : Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) and reference crystallographic data to confirm active conformations .

Q. How does the Boc group influence the stability and reactivity of This compound in downstream reactions?

- Stability Studies : The Boc group is stable under acidic conditions (e.g., acetic acid) but cleaved by strong bases (e.g., TFA), enabling selective deprotection for further functionalization .

- Reactivity Profile : The electron-withdrawing sulfonyl group enhances electrophilicity at the 2-position, facilitating nucleophilic substitutions (e.g., Suzuki couplings) .

Methodological Challenges and Solutions

Q. What are the limitations of using SHELX for crystallographic refinement of indole derivatives?

- Challenge : SHELX may struggle with disordered tert-butyl or sulfonyl groups due to low electron density contrast.

- Solution : Apply restraints (e.g., SIMU/DELU in SHELXL) to model thermal motion and validate with Hirshfeld surface analysis .

Q. How can unexpected byproducts from chlorosulfonation be identified and mitigated?

- Byproduct Analysis : LC-MS and HRMS detect sulfonic acid derivatives or over-chlorinated species. For example, tert-butyl 2,3-disulfonylindole may form at elevated temperatures .

- Mitigation : Optimize reaction time (≤2 hours) and use scavengers (e.g., DIPEA) to quench excess ClSO₃H .

Applications in Drug Development

Q. What structural modifications of This compound enhance its pharmacokinetic properties?

- Derivatization : Replace the sulfonyl chloride with amine or thiol groups via nucleophilic displacement to improve solubility (e.g., tertiary amines for salt formation) .

- Case Study : Analogues with 4-formyl-5-methoxy substitutions show improved blood-brain barrier penetration in neuroactive drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.